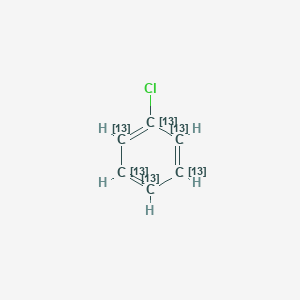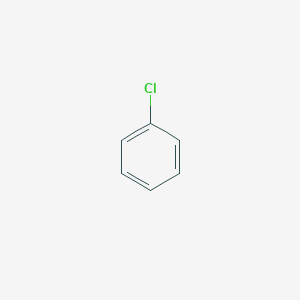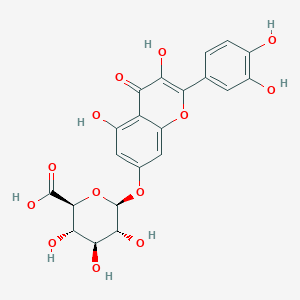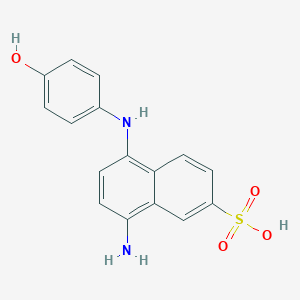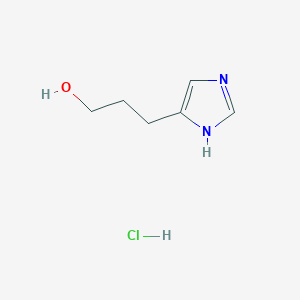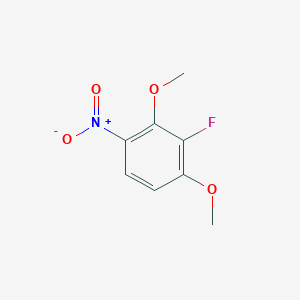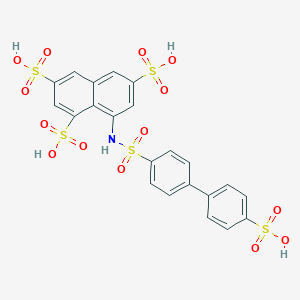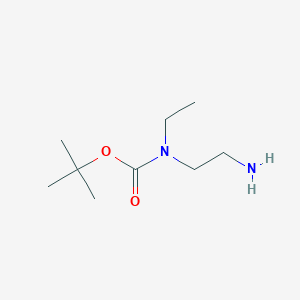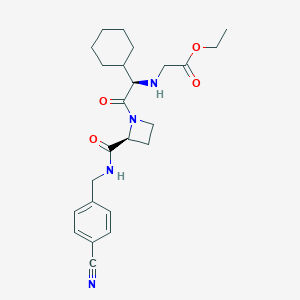
Ximelagatran Nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ximelagatran Nitrile is a compound that has garnered significant interest in the field of medicinal chemistry. It is a derivative of ximelagatran, an anticoagulant that was developed as a potential replacement for warfarin. This compound is known for its ability to inhibit thrombin, a key enzyme in the coagulation process, making it a valuable compound in the treatment and prevention of thromboembolic disorders .
Preparation Methods
The synthesis of Ximelagatran Nitrile involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the nitrile group through a reaction involving cyanide sources. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound efficiently .
Chemical Reactions Analysis
Ximelagatran Nitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Ximelagatran Nitrile has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of nitrile reactions. In biology, it serves as a tool to investigate the role of thrombin in various physiological processes. In medicine, this compound is explored for its potential as an anticoagulant in the treatment of conditions such as deep vein thrombosis and atrial fibrillation. Additionally, it has industrial applications in the synthesis of other pharmaceutical compounds .
Mechanism of Action
The mechanism of action of Ximelagatran Nitrile involves its conversion to melagatran, the active form of the compound. This conversion occurs through hydrolysis and dehydroxylation reactions in the liver and other tissues. Melagatran then inhibits thrombin by binding to its active site, preventing the conversion of fibrinogen to fibrin, a crucial step in the formation of blood clots. This inhibition of thrombin reduces the risk of thromboembolic events .
Comparison with Similar Compounds
Ximelagatran Nitrile is unique compared to other anticoagulants due to its oral bioavailability and direct inhibition of thrombin. Similar compounds include dabigatran, rivaroxaban, and apixaban, which also act as direct thrombin inhibitors or factor Xa inhibitors. this compound stands out due to its specific mechanism of action and its potential to overcome the limitations associated with traditional anticoagulants like warfarin .
Properties
IUPAC Name |
ethyl 2-[[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-2-32-21(29)16-26-22(19-6-4-3-5-7-19)24(31)28-13-12-20(28)23(30)27-15-18-10-8-17(14-25)9-11-18/h8-11,19-20,22,26H,2-7,12-13,15-16H2,1H3,(H,27,30)/t20-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOJZPLHHDGCCL-RBBKRZOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436987 |
Source


|
| Record name | Ximelagatran Nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260790-61-2 |
Source


|
| Record name | Ximelagatran Nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
